2,2,3,5,6,8,9,10-Octachlorobornane

Description

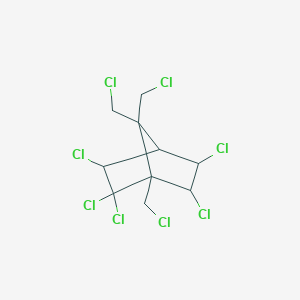

2,2,3,5,6,8,9,10-Octachlorobornane is a polychlorinated bornane derivative, part of the toxaphene family, which comprises complex mixtures of chlorinated bicyclic terpenes. The compound features eight chlorine atoms attached to a bornane skeleton (C10H10Cl8), with a molecular weight of 413.81 g/mol . Its stereochemistry defines five stereocenters, resulting in multiple isomers depending on chlorine substitution patterns. For example:

- 2,2,3-exo,5-endo,6-exo,8,9,10-Octachlorobornane (CAS 64618-67-3, Parlar-39) matches the substitution pattern described in the query and is characterized by chlorine atoms at positions 2,2,3,5,6,8,9,10 .

- Other isomers, such as 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane (Parlar-26, CAS 142534-71-2), differ in chlorine placement (positions 2,3,5,6,8,8,10,10) .

Key properties include high hydrophobicity (log KOW ~5–7), low volatility, and resistance to environmental degradation, contributing to bioaccumulation and long-range transport .

Properties

IUPAC Name |

2,2,3,5,6-pentachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl8/c11-1-8(2-12)4-5(14)7(16)9(8,3-13)10(17,18)6(4)15/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLJTWYZQDYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C2C(C(C1(C(C2Cl)(Cl)Cl)CCl)Cl)Cl)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874055 | |

| Record name | 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64618-67-3 | |

| Record name | 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,5,6,8,9,10-Octachlorobornane typically involves the chlorination of bornane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms . The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve the desired level of chlorination.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in large reactors. The reaction parameters are closely monitored to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,3,5,6,8,9,10-Octachlorobornane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while reduction can produce partially dechlorinated bornane derivatives .

Scientific Research Applications

2,2,3,5,6,8,9,10-Octachlorobornane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,5,6,8,9,10-Octachlorobornane involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to these targets, altering their function and leading to various biological effects. The pathways involved include disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The environmental behavior and toxicity of octachlorobornanes depend critically on chlorine substitution and stereochemistry. Below is a comparative analysis of key congeners:

Environmental Persistence and Bioaccumulation

- Parlar-26 and Parlar-50 are frequently detected in Arctic biota due to their resistance to photodegradation and cold-temperature partitioning .

- Parlar-42a/b exhibit shorter half-lives in air (~5 days) compared to Parlar-26 (~30 days), attributed to differences in chlorine substitution affecting volatility .

- Parlar-39 (2,2,3,5,6,8,9,10-isomer) shows unique recalcitrance in sediment, with minimal degradation over decades .

Toxicity Profiles

- Acute Toxicity : Parlar-42a (LC50 = 0.1 µg/L in rainbow trout) is 10× more toxic than Parlar-26 (LC50 = 1.0 µg/L) .

- Chronic Effects : Parlar-50 disrupts thyroid hormone homeostasis in mammals at doses as low as 0.1 mg/kg/day .

- Metabolism : Parlar-26 undergoes hepatic dechlorination to heptachlorobornanes, while Parlar-42a/b form stable epoxides in vivo .

Q & A

Q. What are the established methodologies for synthesizing and characterizing 2,2,3,5,6,8,9,10-Octachlorobornane?

Synthesis typically involves chlorination of bornane derivatives under controlled conditions, with stereochemical outcomes monitored via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Structural characterization employs X-ray crystallography for stereochemical confirmation and gas chromatography (GC) coupled with electron capture detection (ECD) for purity assessment. Theoretical frameworks, such as density functional theory (DFT), validate structural predictions by comparing calculated vs. experimental NMR chemical shifts .

Q. How can analytical methods distinguish this compound from its structural isomers or congeners?

High-resolution mass spectrometry (HRMS) and GC with chiral columns resolve stereoisomers, while retention indices and fragmentation patterns in tandem MS (MS/MS) differentiate congeners. For example, EPA databases catalog retention times and mass spectra for toxaphene derivatives, including octachlorobornanes, enabling cross-referencing . Isotope dilution analysis using ¹³C-labeled standards improves quantification accuracy in environmental matrices .

Q. What are the environmental degradation pathways of this compound under aerobic and anaerobic conditions?

Under aerobic conditions, microbial dechlorination via reductive dehalogenases selectively removes chlorine atoms at specific positions (e.g., exo vs. endo sites). Anaerobic degradation in sediments involves abiotic reductive dechlorination, influenced by redox potential and organic carbon content. Laboratory simulations using ¹⁴C-labeled compounds track degradation intermediates via liquid scintillation counting and GC-MS .

Advanced Research Questions

Q. How does stereochemical configuration influence the toxicity and environmental persistence of this compound?

Endo vs. exo chlorine substitutions alter binding affinity to biomolecules like cytochrome P450 enzymes. For instance, 2-endo,3-exo configurations in toxaphene congeners exhibit higher bioaccumulation in lipid-rich tissues. Computational docking studies (e.g., molecular dynamics simulations) predict interactions with cellular receptors, while in vitro assays (e.g., cytotoxicity in hepatocytes) validate these models .

Q. What computational approaches are effective in predicting the physicochemical properties and reactivity of this compound?

DFT with Gaussian-type orbital (GTO) basis sets (e.g., B3LYP/6-311G**) calculates electron density distributions, polarizability, and reaction pathways. Comparative studies between calculated (GIAO-DFT) and experimental NMR data (e.g., δ¹³C and δ¹H) refine force-field parameters for molecular dynamics simulations . QSAR models correlate chlorine substitution patterns with log Kow and bioconcentration factors .

Q. How can conflicting data on environmental concentrations or toxicity endpoints be resolved in studies of this compound?

Meta-analyses using mixed-effects models account for variability in extraction protocols (e.g., Soxhlet vs. accelerated solvent extraction) and detection limits. Interlaboratory comparisons with certified reference materials (CRMs) standardize measurements. For toxicity contradictions, dose-response curves are re-evaluated using benchmark dose modeling (BMDL) to identify thresholds for endocrine disruption .

Methodological Frameworks

Q. What experimental designs are optimal for studying the bioaccumulation of this compound in aquatic ecosystems?

Factorial designs with variables like pH, temperature, and trophic levels isolate confounding factors. Mesocosm studies simulate real-world exposure by spiking ecosystems with controlled concentrations. Biomagnification factors (BMFs) are derived from stable isotope analysis (δ¹⁵N) in food webs .

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound’s environmental behavior?

Link hypotheses to established theories (e.g., fugacity models for partitioning or transition state theory for degradation kinetics). Epistemological alignment ensures methodological coherence, such as using positivist approaches for quantitative LC-MS/MS data and constructivist frameworks for qualitative stakeholder risk perceptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.